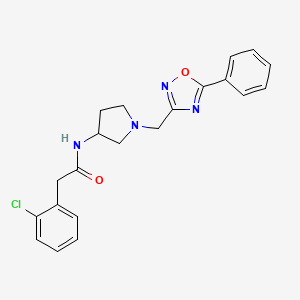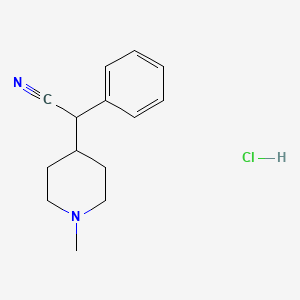
2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride” is a compound with the empirical formula C8H18ClN3 and a molecular weight of 191.70 . It is provided in solid form .
Synthesis Analysis
While specific synthesis methods for “2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride” were not found, there are diverse synthetic approaches for similar compounds, such as donepezil, which is a selective acetylcholinesterase inhibitor . These methods range from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis
The molecular structure of “2-(1-Methylpiperidin-4-yl)ethanamine” is represented by the SMILES stringCN1CCC(CC1)CCN . Physical and Chemical Properties Analysis
“2-(1-Methylpiperidin-4-yl)ethanamine” is a solid substance . The empirical formula is C8H18N2 and the molecular weight is 142.24 .科学的研究の応用
Behavioral Pharmacology of Similar Compounds
Research into compounds with structural similarities to "2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride" often focuses on their potential therapeutic applications. For example, studies on selective serotonin antagonists explore their anxiolytic and antidepressant potential. The compound (R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide (AR-A000002) has been evaluated for its effects on anxiety and affective disorders, demonstrating its utility in the treatment of such conditions (Hudzik et al., 2003).
Neurotoxicity and Protective Agents
Research on neurotoxicity and protective agents against such damage is another significant area. Compounds like "this compound" might be studied for their potential neuroprotective effects or their interactions with neurotransmitters. For instance, studies on the minor groove binder Hoechst 33258, which contains a methylpiperazine group, focus on its interaction with DNA and potential applications in cell biology (Issar & Kakkar, 2013).
Environmental and Toxicological Studies
Environmental and toxicological studies of compounds with phenyl and nitrile groups, similar to those found in "this compound," are crucial. Such studies investigate the environmental fate, behavior, and potential toxic effects of these compounds on human health and ecosystems. Research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), for example, examines its distribution in the environment and its toxicological impact, providing insights into the behavior of chemically related compounds (Islam et al., 2017).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s worth noting that piperidine derivatives, such as naratriptan, are known to be selective for the 5-hydroxytryptamine1 receptor subtype
Mode of Action
Similar compounds, such as naratriptan, are known to act as selective agonists of serotonin (5-hydroxytryptamine; 5-ht) type 1b and 1d receptors . This action in humans correlates with the relief of migraine headache .
Biochemical Pathways
It can be inferred from similar compounds that it may influence serotonin-related pathways, given its potential interaction with 5-ht receptors .
Pharmacokinetics
A related compound, 2-(1-methylpiperidin-4-yl)acetic acid, is reported to have high gastrointestinal absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.64, indicating lipophilicity . These properties may influence the compound’s ADME properties and bioavailability.
Result of Action
Based on the potential interaction with 5-ht receptors, it can be inferred that the compound may have effects on neurotransmission .
特性
IUPAC Name |
2-(1-methylpiperidin-4-yl)-2-phenylacetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-16-9-7-13(8-10-16)14(11-15)12-5-3-2-4-6-12;/h2-6,13-14H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZDKMBPDQEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(C#N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2918699.png)
![(E)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2918704.png)
![N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2918706.png)
![N-Methyl-N-[2-[2-(3-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2918707.png)
![methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B2918709.png)
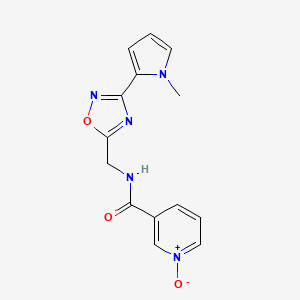

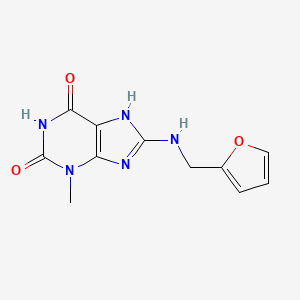
![2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2918715.png)
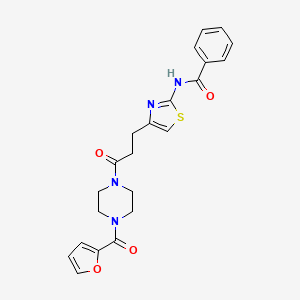
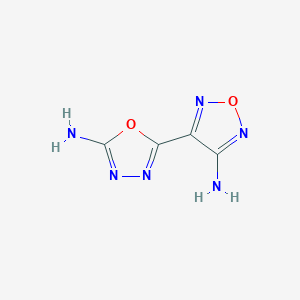
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918720.png)
